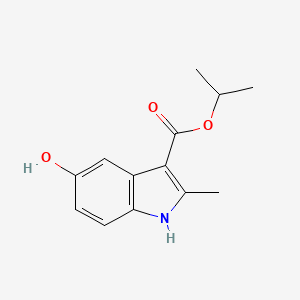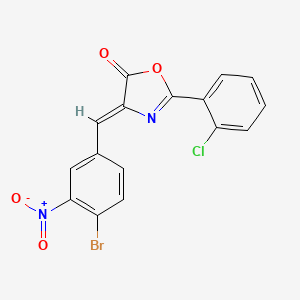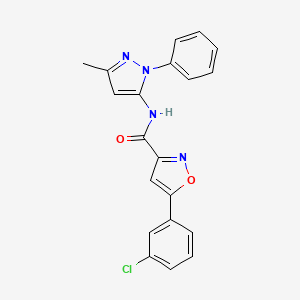![molecular formula C17H11BrFNO3 B4843376 {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4843376.png)
{4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid
説明
{4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid, also known as BFVAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFVAA belongs to the class of compounds known as arylacetic acids, which have been widely studied for their anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
{4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has been shown to inhibit the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
実験室実験の利点と制限
{4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, one limitation of {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid is that its potential therapeutic applications have not been fully explored in clinical trials.
将来の方向性
There are several future directions for research on {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid. One area of research could be to explore its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to explore its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further research could be conducted to explore its potential use in the treatment of Alzheimer's disease. Overall, {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has significant potential for therapeutic applications, and further research is needed to fully explore its potential.
科学的研究の応用
{4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has been studied for its ability to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, {4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques.
特性
IUPAC Name |
2-[4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO3/c18-14-3-6-16(23-10-17(21)22)12(8-14)7-13(9-20)11-1-4-15(19)5-2-11/h1-8H,10H2,(H,21,22)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDVMQGWBNITDR-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)O)/C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-bromo-2-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)-9H-xanthene-9-carboxamide](/img/structure/B4843297.png)

![1-ethyl-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4843314.png)
![N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4843317.png)


![N-[5-(acetylamino)-2-methoxybenzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4843334.png)
![N-(3-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4843344.png)
![5-{3-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4843349.png)

![N-1,3-benzodioxol-5-yl-N'-[3-(4-bromo-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4843364.png)
![ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4843373.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4843374.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4843384.png)